Eluxadoline-13C,d3 Dihydrochloride is a stable isotope-labeled derivative of Eluxadoline, a medication primarily used for treating irritable bowel syndrome with diarrhea. The compound's molecular formula is , with a molecular weight of 646.59 g/mol. The presence of deuterium and carbon isotopes in its structure enhances its utility in pharmacokinetic studies and metabolic research, allowing for precise tracking in biological systems .
Eluxadoline-13C,d3 Dihydrochloride is classified as a mixed μ-opioid receptor agonist and δ-opioid receptor antagonist, which modulates gastrointestinal motility and alleviates abdominal pain associated with irritable bowel syndrome. It is categorized under stable isotope-labeled compounds, specifically designed for analytical and research applications .
The synthesis of Eluxadoline-13C,d3 Dihydrochloride typically involves several steps, including:
These methods ensure that the final product retains its isotopic labeling while achieving the desired purity .
Eluxadoline-13C,d3 Dihydrochloride can participate in various chemical reactions typical of opioid receptor modulators. Its interactions with cytochrome P450 enzymes are particularly noteworthy since they influence the pharmacokinetics of co-administered drugs. Understanding these interactions is crucial for optimizing treatment regimens for patients with gastrointestinal disorders .
Eluxadoline acts as a mixed μ-opioid receptor agonist and δ-opioid receptor antagonist. This dual action helps regulate gastrointestinal motility while providing analgesic effects:
This mechanism allows Eluxadoline to effectively manage symptoms associated with irritable bowel syndrome with diarrhea .
Eluxadoline-13C,d3 Dihydrochloride exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 646.59 g/mol |
Appearance | Off-white solid |
Water Solubility | 0.00268 mg/mL |
Melting Point | Not available |
Flash Point | Not available |
Physiological Charge | 0 |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 7 |
These properties indicate its stability as a solid compound and its limited solubility in water .
Eluxadoline-13C,d3 Dihydrochloride is primarily utilized in research settings:
This compound's unique properties make it an invaluable tool for researchers aiming to elucidate the pharmacological profiles of opioid receptor modulators.
The synthesis of Eluxadoline-13C,d3 Dihydrochloride requires precise isotopic placement to maintain bioequivalence and enable reliable tracer studies. The 13C label is typically incorporated into the carbonyl carbon of the L-alanine-derived amide moiety or the benzimidazole carboxylate group. This positioning leverages established synthetic pathways where 13C-labeled reagents (e.g., Na13CN or 13CO2) are introduced during early-stage building block synthesis, ensuring isotopic integrity through subsequent reactions. Deuterium labeling (d3-methyl groups) utilizes reductive deuteration strategies. For example, a key imidazole intermediate undergoes N-alkylation with deuterated iodomethane (CD3I) under controlled conditions to yield the -N-CD3 functionality. Protecting groups like tert-butoxycarbonyl (Boc) or benzyl carbamates shield reactive sites (e.g., primary amines) during isotopic introduction to prevent scrambling [1].
Table 1: Isotopic Labeling Positions in Eluxadoline-13C,d3 Dihydrochloride
Isotope | Position in Structure | Function | Synthetic Precursor |
---|---|---|---|
13C | Amide carbonyl (L-Ala moiety) | Metabolic tracer | 13C-L-Alanine or K13CN |
d3 (CD3) | N-Methyl of imidazole ring | Enhanced MS detection | CD3I |
13C | Ethoxybenzene carboxylate | Quantitation standard | Ethyl 13C-bromooacetate |
The dihydrochloride salt of Eluxadoline-13C,d3 exhibits heightened hygroscopicity and polymorphism risks compared to the unlabeled drug, complicating long-term stability. Key challenges and mitigation strategies include:
Analytical control requires specialized methods: Isotopic purity is confirmed via high-resolution mass spectrometry (HRMS) comparing 13C/12C and CD3/CH3 ratios, while salt stoichiometry is validated by ion chromatography. Residual solvents are monitored by GC to ensure compliance with ICH Q3C guidelines.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7